molecular formula C9H5BrF4O2 B2836607 Methyl 2-bromo-6-fluoro-4-(trifluoromethyl)benzoate CAS No. 2090520-15-1

Methyl 2-bromo-6-fluoro-4-(trifluoromethyl)benzoate

Cat. No.: B2836607
CAS No.: 2090520-15-1
M. Wt: 301.035
InChI Key: UVVQCHVTKNJDHN-UHFFFAOYSA-N
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Description

Methyl 2-bromo-6-fluoro-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H5BrF4O2 It is a derivative of benzoic acid, featuring bromine, fluorine, and trifluoromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-6-fluoro-4-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the bromination of a fluorinated benzoic acid derivative, followed by esterification. The reaction conditions often require the use of bromine or a brominating agent, a suitable solvent, and a catalyst to facilitate the reaction. The esterification step involves the use of methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-6-fluoro-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form different functional groups, depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of substituted benzoates.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Methyl 2-bromo-6-fluoro-4-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and as a precursor in the synthesis of bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-4-(trifluoromethyl)benzoate
  • Methyl 2-fluorobenzoate
  • Methyl 2-bromo-6-methyl-4-(trifluoromethyl)benzoate

Uniqueness

Methyl 2-bromo-6-fluoro-4-(trifluoromethyl)benzoate is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the benzoate structure. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.

Properties

IUPAC Name

methyl 2-bromo-6-fluoro-4-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF4O2/c1-16-8(15)7-5(10)2-4(3-6(7)11)9(12,13)14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVQCHVTKNJDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Br)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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